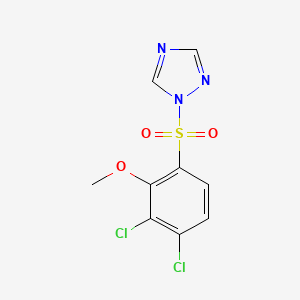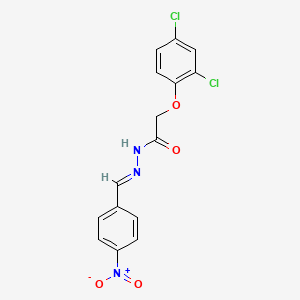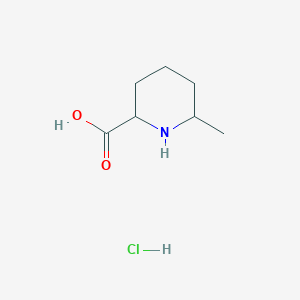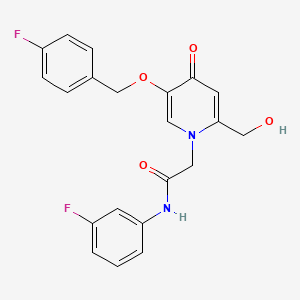
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a dichloromethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichloromethoxyphenyl intermediate: This step involves the chlorination of a methoxyphenyl compound to introduce chlorine atoms at the 3 and 4 positions.
Sulfonylation: The dichloromethoxyphenyl intermediate is then reacted with a sulfonyl chloride reagent to introduce the sulfonyl group.
Triazole ring formation: The final step involves the cyclization of the sulfonylated intermediate with a suitable nitrogen source to form the 1,2,4-triazole ring.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
化学反应分析
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-mesitylpiperazine: This compound features a piperazine ring instead of a triazole ring, leading to different chemical properties and applications.
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-(2,5-dimethylphenyl)piperazine: Another similar compound with a piperazine ring and additional methyl groups on the phenyl ring, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to its piperazine analogs.
属性
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O3S/c1-17-9-7(3-2-6(10)8(9)11)18(15,16)14-5-12-4-13-14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPGAOXTPJVVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2906453.png)

![4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2906455.png)

![ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate](/img/structure/B2906457.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2906462.png)
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2906463.png)
![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2906466.png)


![2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2906473.png)

![ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2906475.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2906476.png)
